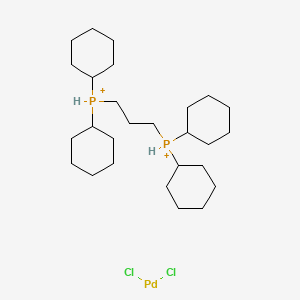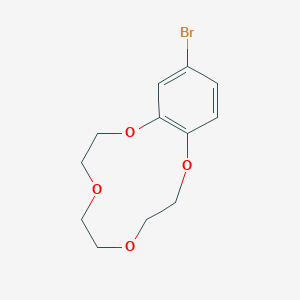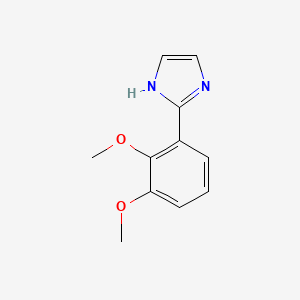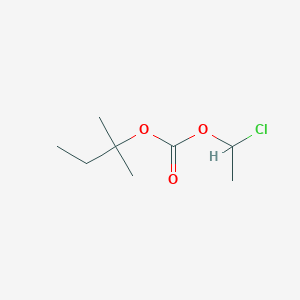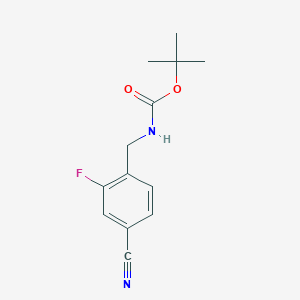
(4Z,6E)-4,6-OctadienoicAcidEthylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound is characterized by its unique structure, which includes two double bonds in the Z and E configurations at positions 4 and 6, respectively. It is used in various scientific research applications and synthetic intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester typically involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes . The reaction conditions often include the use of phosphonium ylides and strong bases such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and purity. The product is typically purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: In studies related to cellular processes and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and metabolic pathways, ultimately resulting in the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z,6E)-4,6-Octadienal: This compound is similar in structure but contains an aldehyde group instead of an ester group.
(4E,6E)-4,6-Octadienoic Acid Ethyl Ester: This compound has both double bonds in the E configuration, which affects its chemical properties and reactivity.
Uniqueness
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
ethyl (4E,6E)-octa-4,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,5-7H,4,8-9H2,1-2H3/b5-3+,7-6+ |
Clé InChI |
NBDKAHGXLWPFNI-TWTPFVCWSA-N |
SMILES isomérique |
CCOC(=O)CC/C=C/C=C/C |
SMILES canonique |
CCOC(=O)CCC=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


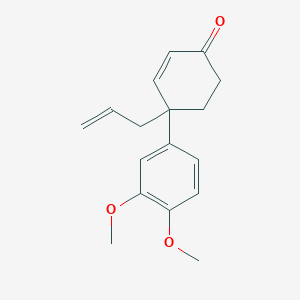
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
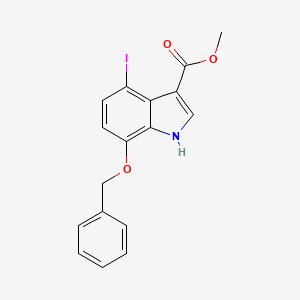
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
